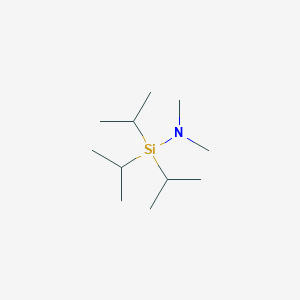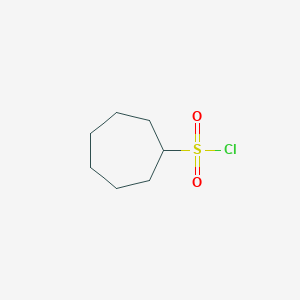
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, also known as DDB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DDB is a pyrrolidine-2,5-dione derivative, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been extensively studied for its potential applications in various fields such as diabetes, cancer, and inflammation. DPP-4 inhibitors, including this compound, have been shown to improve glucose metabolism and insulin sensitivity, making them potential candidates for the treatment of type 2 diabetes. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Wirkmechanismus
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is a potent inhibitor of DPP-4, an enzyme that plays a critical role in glucose metabolism and insulin secretion. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in lab experiments is its high potency and specificity for DPP-4 inhibition. This compound has also been found to have low toxicity and good bioavailability. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid. One direction is to further investigate the potential applications of this compound in the treatment of diabetes, cancer, and inflammation. Another direction is to explore the use of this compound in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the exact biochemical and physiological effects of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid involves the reaction of pyrrolidine-2,5-dione with butyl acrylate in the presence of a base catalyst. This reaction results in the formation of this compound as a white solid with a high yield. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
183149-83-9 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-4-7(10(14)15)11-8(12)5(2)6(3)9(11)13/h7H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
VCBWBWAKTQSBCA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
Kanonische SMILES |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
Synonyme |
1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



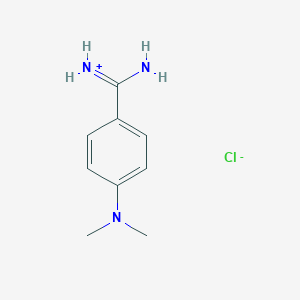

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)
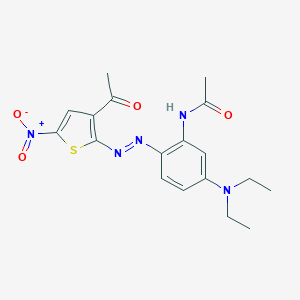
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)

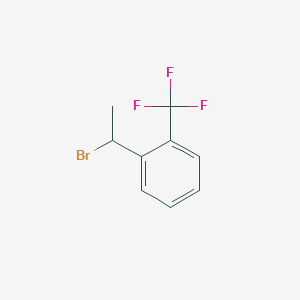
![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
